molecular formula C27H23FN4O2S B2544773 N-benzyl-3-[5-[(2-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide CAS No. 1037168-54-9

N-benzyl-3-[5-[(2-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide

Cat. No. B2544773
CAS RN: 1037168-54-9
M. Wt: 486.57
InChI Key: UNIWLJNJIDVYMK-UHFFFAOYSA-N
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Description

N-benzyl-3-[5-[(2-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide is a useful research compound. Its molecular formula is C27H23FN4O2S and its molecular weight is 486.57. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-3-[5-[(2-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-3-[5-[(2-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Quinazoline derivatives, including those related closely in structure to N-benzyl-3-[5-[(2-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide, have been synthesized and evaluated for their biological activities. These activities include antimicrobial, antitumor, antifungal, and antiviral effects. For instance, the synthesis and evaluation of arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone revealed compounds with significant bioactivity against pathogens like Ralstonia solanacearum and Gibberella zeae, surpassing some commercial bactericides and fungicides (Zeng et al., 2016). Similarly, novel benzo[d]imidazole-based heterocycles have shown broad spectrum antiviral properties, highlighting the versatility of quinazoline derivatives in addressing a range of viral infections (Eldebss et al., 2015).

Antitumor Activity

The antitumor activity of quinazoline derivatives has been a significant focus, with some compounds demonstrating promising results against various cancer cell lines. For example, a series of 3-benzyl-substituted-4(3H)-quinazolinones showed broad spectrum antitumor activity, with some compounds being more potent than the positive control 5-FU (Al-Suwaidan et al., 2016). This indicates the potential of quinazoline derivatives in cancer therapy, offering new avenues for treatment strategies.

Antibacterial and Antifungal Properties

Quinazoline derivatives have also been explored for their antibacterial and antifungal properties. Synthesis of substituted 5-Phenyltriazolylquinazolinylamino Nicotinic Acid Esters revealed compounds with excellent growth inhibition activity against bacterial and fungal strains, comparing favorably to standard drugs like penicillin-G and streptomycin (Mood et al., 2022). This highlights the potential of quinazoline derivatives as new antimicrobial agents.

Anticonvulsant Profile

Furthermore, the anticonvulsant effects of certain imidazoquinazolines, a class closely related to quinazoline derivatives, have been investigated, showing promise in the treatment of epilepsy and related conditions. These compounds have demonstrated significant anticonvulsant effects in various models, offering a potential new approach to managing seizures (Jackson et al., 1996).

properties

IUPAC Name

N-benzyl-3-[5-[(2-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN4O2S/c28-21-12-6-4-10-19(21)17-35-27-31-22-13-7-5-11-20(22)25-30-23(26(34)32(25)27)14-15-24(33)29-16-18-8-2-1-3-9-18/h1-13,23H,14-17H2,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNIWLJNJIDVYMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-3-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide

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